Praseodymium sulfide

Description

Structure

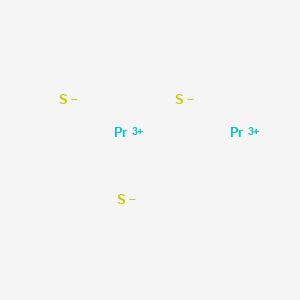

2D Structure

Properties

IUPAC Name |

praseodymium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Pr.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXGXCBXGJZHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pr2S3 | |

| Record name | Praseodymium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923362 | |

| Record name | Praseodymium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple-brown powder; [MSDSonline] | |

| Record name | Praseodymium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12038-13-0 | |

| Record name | Praseodymium sulfide (Pr2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium sulfide (Pr2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipraseodymium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Fabrication Methodologies for Praseodymium Sulfide Systems

Bulk Synthesis Routes for Praseodymium Sulfides

Bulk synthesis is essential for applications requiring substantial amounts of praseodymium sulfide (B99878). High-temperature solid-state reactions and precursor-based methods are the primary approaches.

These methods involve the reaction of solid-state reactants at elevated temperatures to yield the desired sulfide product.

The direct combination of praseodymium metal and elemental sulfur is a straightforward method for synthesizing praseodymium(III) sulfide (Pr₂S₃). wikipedia.org This technique involves mixing the elements in stoichiometric amounts and heating them in a controlled environment.

A study demonstrated that reacting praseodymium rods and sulfur powder in a sealed quartz tube under vacuum can produce Pr₂S₃ with a purity of approximately 92%. scielo.org.co The reaction is conducted at relatively low temperatures over an extended period, such as one week, proving to be a practical alternative to methods requiring more sophisticated equipment or extremely high temperatures. scielo.org.co The primary reaction is:

2Pr + 3S → Pr₂S₃ wikipedia.org

Table 1: Synthesis of Pr₂S₃ by Direct Elemental Combination

| Reactants | Conditions | Product | Purity | Reference |

| Praseodymium (rods) | Sealed quartz tube, vacuum, | Praseodymium(III) sulfide | ~92% | scielo.org.co |

| Sulfur (powder) | extended heating at low temperatures | (Pr₂S₃) |

An alternative to using the pure metal is the sulfidation of praseodymium oxides using reactive, sulfur-containing gases. This is often a more cost-effective route as oxides are typically the primary output of rare-earth element extraction processes.

Hydrogen sulfide (H₂S) is a common reagent for this process. Praseodymium(III) oxide (Pr₂O₃) reacts with H₂S gas at high temperatures to form praseodymium(III) sulfide and water vapor. wikipedia.org A typical reaction temperature for this conversion is 1320 °C. wikipedia.org

The reaction is represented as:

Pr₂O₃ + 3H₂S → Pr₂S₃ + 3H₂O wikipedia.org

While highly effective, the high toxicity of H₂S gas is a significant drawback. scielo.org.co Other sulfur sources like ammonium (B1175870) sulfide ((NH₄)₂S) and carbon disulfide (CS₂) have also been explored. scielo.org.coacs.org Ammonium sulfide, in particular, is noted for its high reactivity, which can enable reactions at lower temperatures. acs.orgrsc.orgnih.gov Using CS₂ can sometimes lead to oxygen impurities in the final product. scielo.org.co

Table 2: Sulfidation of Praseodymium Oxide with Gaseous Reagents

| Praseodymium Source | Sulfur Source | Temperature | Key Findings | Reference |

| Praseodymium(III) oxide (Pr₂O₃) | Hydrogen Sulfide (H₂S) | 1320 °C | Effective conversion to Pr₂S₃. | wikipedia.org |

| Praseodymium(III) oxide (Pr₂O₃) | Carbon Disulfide (CS₂) | Not specified | Can result in oxygen impurities. | scielo.org.co |

| Metal Oxides (General) | Ammonium Sulfide ((NH₄)₂S) | <100 °C | Highly reactive precursor, suitable for low-temperature synthesis. | acs.orgrsc.org |

Precursor-based methods involve synthesizing a complex containing praseodymium, which is then thermally decomposed (pyrolysis) to form the desired sulfide. This route offers better control over the stoichiometry and morphology of the final product.

This approach typically involves two steps: first, the isolation of a precursor, such as a rare-earth/ligand complex, and second, its subsequent thermal decomposition to yield the sulfide. scielo.org.co While extensively documented for the synthesis of praseodymium oxides from precursors like praseodymium acetate (B1210297), praseodymium oxalate, or Schiff base complexes, the principle is directly applicable to sulfide synthesis. scielo.org.coresearchgate.netnih.govrsc.org For instance, praseodymium acetate decomposes through several intermediates to form praseodymium oxide (PrO₁.₈₃₃) at temperatures between 500 and 700 °C. researchgate.net A similar process, likely involving a sulfur-rich atmosphere or a sulfur-containing ligand during decomposition, can be adapted to produce praseodymium sulfide. scielo.org.co

Table 3: Examples of Praseodymium Precursors for Oxide Synthesis via Pyrolysis

| Precursor | Decomposition Temperature (for Oxide) | Final Oxide Product | Reference |

| Praseodymium Acetate | 500–700 °C | PrO₁.₈₃₃ | researchgate.net |

| Praseodymium Oxalate | ~750 °C (Microwave) | Pr₆O₁₁ | nih.govresearchgate.net |

| Praseodymium-Schiff Base Complex | 600 °C | Pr₆O₁₁ | rsc.orgresearchgate.net |

High-Temperature Solid-State Reactions

Nanostructure Synthesis of Praseodymium Sulfides

Creating nanostructured praseodymium sulfides allows for the tuning of their physical and chemical properties. Solution-phase routes are the most common methods for achieving this level of morphological control.

Solution-phase synthesis involves the reaction of molecular precursors in a liquid solvent to precipitate nanoparticles of the desired material. These methods offer excellent control over particle size, shape, and crystallinity by manipulating parameters such as temperature, precursor concentration, and the use of surfactants.

A general and versatile method for producing a wide variety of monodisperse metal sulfide nanocrystals utilizes ammonium sulfide ((NH₄)₂S) as a highly reactive sulfur precursor in an organic primary amine solution. acs.org This technique's high reactivity allows for syntheses at low temperatures (often below 100 °C), which is advantageous for producing very small nanocrystals. acs.org This approach is applicable to the synthesis of numerous metal sulfides and can be adapted for this compound. acs.org

Another advanced solution-phase technique involves the use of reactive metal amide precursors. This has been successfully demonstrated for complex chalcogenide perovskite nanoparticles, such as BaZrS₃, synthesized in an oleylamine (B85491) solution. rsc.orgchemrxiv.org The use of highly reactive precursors facilitates the formation of crystalline nanomaterials at relatively low temperatures (e.g., 275–365 °C). chemrxiv.org This strategy could be applied to synthesize this compound nanostructures by selecting appropriate praseodymium and sulfur precursors.

Table 4: Components of a Typical Solution-Phase Nanocrystal Synthesis

| Component | Role | Examples | Reference |

| Metal Precursor | Source of the metal cation (Pr³⁺) | Praseodymium salts, Praseodymium amide complexes | rsc.orgchemrxiv.org |

| Sulfur Precursor | Source of the sulfide anion (S²⁻) | Ammonium sulfide ((NH₄)₂S), N,N'-diethylthiourea | acs.orgchemrxiv.org |

| Solvent | Medium for the reaction | Oleylamine, other primary amines | acs.orgrsc.org |

| Surfactant/Ligand | Controls particle growth and prevents agglomeration | Oleylamine, various organic ligands | scielo.org.corsc.org |

Template-Assisted Synthesis

Template-assisted synthesis is a versatile method for fabricating nanomaterials with controlled shapes and sizes by using a pre-existing nanostructured template. cityu.edu.hkresearchgate.net This approach offers precise control over the morphology of the resulting nanostructures, such as nanowires, nanotubes, or nanorods, by confining the synthesis reaction within the pores or channels of the template. researchgate.net

In a typical process for synthesizing this compound nanostructures, a porous template material, such as anodic aluminum oxide (AAO) or mesoporous silica (B1680970), is employed. cityu.edu.hk The template is first immersed in a solution containing the praseodymium precursor, allowing the solution to infiltrate the pores. Subsequently, the template is exposed to a sulfur source, either in solution or as a gas (e.g., H₂S), to initiate the reaction and form Pr₂S₃ within the template's channels. After the synthesis is complete, the template material can be selectively removed by chemical etching, yielding an array of isolated this compound nanostructures that replicate the morphology of the template pores. cityu.edu.hk This method has been widely used for other metal sulfides like ZnS and CdS and is a viable route for producing ordered arrays of Pr₂S₃ nanostructures for various electronic and optoelectronic applications. cityu.edu.hkresearchgate.net

Thin Film Deposition of this compound and Doped Systems

The fabrication of this compound thin films is essential for their integration into electronic and optoelectronic devices. Various deposition techniques, each with distinct advantages, can be employed to grow Pr₂S₃ films on different substrates.

Chemical Bath Deposition (CBD)

Chemical Bath Deposition (CBD) is a simple, low-cost, and scalable technique for depositing thin films from an aqueous solution at low temperatures. aaru.edu.jonih.gov The process relies on the controlled, slow precipitation of the desired compound onto a substrate immersed in the chemical bath. nih.gov The deposition occurs when the ionic product of the constituent ions exceeds the solubility product of the compound. nih.gov

For the deposition of this compound thin films, a typical chemical bath would contain a praseodymium salt (e.g., praseodymium chloride), a sulfur source (e.g., thiourea (B124793) or sodium thiosulfate), and a complexing agent to control the release of Pr³⁺ ions. aaru.edu.jorsc.org The pH of the solution is a critical parameter and is adjusted using a buffer solution, such as ammonia. The deposition is carried out by immersing a suitable substrate (e.g., glass, silicon) into the heated bath (typically 50-90 °C) for a specific duration. The film thickness and quality are influenced by parameters such as bath temperature, pH, precursor concentrations, and deposition time. aaru.edu.jo

Table 3: Key Parameters in Chemical Bath Deposition of Metal Sulfide Films

| Parameter | Typical Range/Value | Effect on Film Properties |

|---|---|---|

| Bath Temperature | Room Temperature - 95 °C | Affects reaction rate, crystallinity, and film thickness |

| pH of Solution | Acidic or Alkaline | Controls the hydrolysis of precursors and deposition mechanism |

| Precursor Concentration | 0.01 M - 1 M | Influences growth rate and film stoichiometry |

| Complexing Agent | Ammonia, Triethanolamine, Citrate | Controls the free metal ion concentration, preventing rapid precipitation |

| Deposition Time | Minutes to hours | Determines the final film thickness |

Nebulizer Spray Pyrolysis

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films over large areas. ustc.edu.cnresearchgate.net In this method, a precursor solution is atomized into fine droplets, which are then sprayed onto a heated substrate. ustc.edu.cn The solvent evaporates, and the precursor salts decompose upon contact with the hot surface, forming a thin film of the desired material. Nebulizer-assisted spray pyrolysis provides better control over droplet size, leading to more uniform and homogeneous films. researchgate.net

To deposit this compound or praseodymium-doped films, a solution containing praseodymium salts and a sulfur source (like thiourea) dissolved in a suitable solvent (e.g., deionized water, methanol) is prepared. researchgate.net This solution is then nebulized and sprayed onto a substrate heated to a temperature typically ranging from 200 to 500 °C. chalcogen.ro The substrate temperature is a critical parameter as it governs the solvent evaporation, precursor decomposition, and the crystallinity of the resulting film. researchgate.net Other important parameters include the solution flow rate, carrier gas pressure, and nozzle-to-substrate distance. This technique has been successfully used to prepare praseodymium-doped tin oxide (SnO₂) thin films. researchgate.net

Physical Vapor Deposition Techniques

Physical Vapor Deposition (PVD) encompasses a family of vacuum deposition methods where a material is vaporized from a solid source and then condensed as a thin film onto a substrate. wikipedia.org PVD processes are known for producing high-purity, dense, and uniform films with excellent adhesion. tdl.org

Common PVD techniques for depositing this compound include thermal evaporation, electron-beam (e-beam) evaporation, and sputtering.

E-beam evaporation involves using a high-energy electron beam to heat and vaporize this compound powder or pellets in a high-vacuum chamber. mdpi.com The vaporized material then travels in a line-of-sight path and condenses on the substrate. The availability of high-purity praseodymium evaporation materials facilitates this process. sputtertargets.netheegermaterials.com

Sputtering involves bombarding a solid praseodymium or this compound target with energetic ions (usually argon) in a plasma. nanografi.comnanochemazone.com This bombardment dislodges atoms from the target, which then deposit onto the substrate. vritratech.com Reactive sputtering can also be performed by using a pure praseodymium target and introducing a sulfur-containing gas (like H₂S) into the chamber. The availability of high-purity praseodymium sputtering targets makes this a viable and controllable method for depositing high-quality films. coaterfilm.comstanfordmaterials.com

Table 4: Comparison of PVD Techniques for this compound Films

| Technique | Source Material | Advantages | Typical Deposition Parameters |

|---|---|---|---|

| E-Beam Evaporation | Pr₂S₃ powder/pellets | High deposition rates, high purity films | Vacuum: 10⁻⁶ Torr, Substrate Temp: RT-500 °C |

| Sputtering (Direct) | Pr₂S₃ target | Good film adhesion, uniform thickness over large areas | Ar Pressure: 1-10 mTorr, Power: RF/DC, Substrate Temp: RT-500 °C |

| Sputtering (Reactive) | Pr target | Good control over stoichiometry | Ar/H₂S gas mixture, Power: DC, Substrate Temp: RT-500 °C |

Fabrication of this compound-Based Heterostructures

A notable example of a this compound-based heterostructure is the molybdenum disulfide-praseodymium sulfide (MoS₂-PrS) heterojunction. The synthesis of this hybrid system is a meticulous multi-step process that ensures the formation of high-quality constituent materials and their effective integration.

The fabrication process can be summarized in three main stages:

Synthesis of MoS₂ Rods: Molybdenum disulfide rods are first synthesized using a micellar route followed by a solid-state reaction. This method allows for the formation of well-defined, rod-shaped structures of MoS₂.

Synthesis of PrS Nanoparticles: In a separate process, this compound nanoparticles are synthesized using a similar micellar route. This ensures the production of uniform PrS nanoparticles.

Heterostructure Assembly: The final heterostructure is fabricated by depositing the synthesized PrS nanoparticles onto the surface of the MoS₂ rods. This is typically achieved through a spin-coating technique, which allows for a uniform distribution of the nanoparticles on the rod surfaces, creating an intimate junction between the two materials.

This multi-step approach provides a high degree of control over the individual components and the final heterostructure morphology, which is critical for optimizing the performance of devices based on these hybrid systems.

The controlled self-assembly of nanoparticles is a powerful bottom-up approach for creating ordered superstructures and functional materials. While specific research on the controlled self-assembly of this compound nanoparticles is still emerging, the principles governing the self-assembly of other lanthanide sulfide and various inorganic nanoparticles can be applied.

Self-assembly is driven by the minimization of the system's free energy, where disordered nanoparticles spontaneously organize into ordered arrangements through interparticle interactions. These interactions can be modulated by external fields (directed self-assembly) or by tailoring the surface chemistry of the nanoparticles.

For this compound nanoparticles, strategies for controlled self-assembly could involve:

Ligand Engineering: Modifying the surface of the PrS nanoparticles with specific organic ligands can introduce directional interactions, such as van der Waals forces, hydrogen bonding, or dipole-dipole interactions, guiding their assembly into desired architectures like nanowires, sheets, or three-dimensional superlattices.

Template-Assisted Assembly: Utilizing pre-patterned substrates or templates can direct the assembly of PrS nanoparticles into specific locations and arrangements.

External Field Application: The application of external electric, magnetic, or optical fields can be used to manipulate and align the nanoparticles, leading to the formation of ordered structures.

The development of controlled self-assembly techniques for this compound nanoparticles holds significant promise for the fabrication of novel materials with tailored optical, magnetic, and electronic properties.

Doping Strategies for this compound in Host Matrices

Doping is a fundamental technique used to modify the properties of semiconductor materials. Introducing praseodymium ions into various host sulfide matrices can impart new functionalities, such as enhanced luminescence and modified electronic properties.

II-VI compound semiconductors are widely studied for their optoelectronic properties. Doping these materials with rare-earth elements like praseodymium can significantly enhance their performance in applications such as light-emitting devices and sensors.

Praseodymium Doping in Zinc Sulfide (ZnS): Praseodymium-doped ZnS nanoparticles have been synthesized using various methods, including microwave-assisted techniques and chemical co-precipitation. These methods allow for the homogeneous incorporation of Pr³⁺ ions into the ZnS host lattice. Structural analysis confirms that the cubic zincblende structure of ZnS is retained after doping. The introduction of praseodymium leads to notable changes in the optical properties, including alterations in the photoluminescence spectra with the appearance of emission peaks corresponding to the electronic transitions of Pr³⁺ ions.

Praseodymium Doping in Cadmium Sulfide (CdS): Praseodymium-doped Cadmium Sulfide (CdS) nanoparticles can be prepared via a simple chemical precipitation method. Characterization studies have shown that the hexagonal wurtzite structure of CdS is maintained after the incorporation of Pr³⁺ ions. The doping process can influence the particle size and morphology of the resulting nanomaterials.

Praseodymium Doping in Lead Sulfide (PbS): Praseodymium has been successfully incorporated into Lead Sulfide (PbS) thin films using techniques like nebulizer spray pyrolysis. The doping concentration of praseodymium can be varied to tune the structural, morphological, optical, and electrical properties of the PbS films for optoelectronic applications.

| Host Sulfide | Synthesis Method for Pr-Doping | Key Findings on Pr-Doped Material |

| Zinc Sulfide (ZnS) | Microwave-assisted, Chemical co-precipitation | Retention of cubic ZnS structure, Appearance of Pr³⁺ photoluminescence peaks. |

| Cadmium Sulfide (CdS) | Chemical precipitation | Maintenance of hexagonal CdS structure, Influence on particle size. |

| Lead Sulfide (PbS) | Nebulizer spray pyrolysis | Tunable optoelectronic properties with varying Pr concentration. |

Ternary sulfides are a class of materials with promising applications in photovoltaics and other electronic devices. Doping these materials with praseodymium can further enhance their properties.

Praseodymium Doping in Copper Indium Sulfide (CuInS₂): Praseodymium-doped Copper Indium Sulfide (CuInS₂) thin films have been synthesized using the chemical bath deposition technique. The incorporation of praseodymium influences the structural and optical properties of the CuInS₂ films. Studies have shown that the conductivity and photosensitivity of the films can be significantly affected by the praseodymium doping level.

Praseodymium Doping in Tin Sulfide (SnS₂): While direct reports on praseodymium doping in tin disulfide (SnS₂) are limited, studies on the related tin oxide (SnO₂) provide valuable insights. Praseodymium-doped SnO₂ nanoparticles have been synthesized using the polymeric precursor method. These studies show that Pr-doping can lead to a reduction in particle size and an increase in residual strain within the host lattice. It is anticipated that similar effects could be observed in Pr-doped SnS₂, potentially leading to tailored electronic and optical properties.

| Host Sulfide | Synthesis Method for Pr-Doping | Potential Effects of Pr-Doping |

| Copper Indium Sulfide (CuInS₂) ** | Chemical bath deposition | Altered conductivity and photosensitivity. |

| Tin Sulfide (SnS₂) ** | (Inferred from SnO₂ studies) | Potential for reduced particle size and increased lattice strain. |

Praseodymium Doping in Chalcogenide Glasses (e.g., Gallium-Lanthanum Sulfide, Arsenic Sulfide)

The incorporation of praseodymium (Pr³⁺) ions into chalcogenide glasses, such as gallium-lanthanum sulfide (Ga-La-S) and arsenic sulfide (As₂S₃), has been a subject of extensive research. This interest is primarily driven by the unique optical properties of these materials, which make them promising candidates for various photonic applications, including optical fiber amplifiers and lasers. The low phonon energies of chalcogenide glasses, compared to oxide-based glasses, reduce non-radiative decay rates and enhance the quantum efficiency of rare-earth ion transitions, making them excellent hosts for active optical devices.

Praseodymium Doping in Gallium-Lanthanum Sulfide (Ga-La-S) Glass

Gallium-lanthanum sulfide glasses are recognized for their favorable thermal stability and wide transmission window, extending into the mid-infrared region. Doping Ga-La-S glass with praseodymium ions has been shown to yield materials with significant potential for 1.3 µm optical fiber amplifiers. The spectroscopic properties of Pr³⁺ in Ga-La-S are critical to its performance in such applications.

The luminescence of Pr³⁺-doped Ga-La-S glass is characterized by several emission bands corresponding to the electronic transitions within the 4f shell of the praseodymium ion. The addition of La₂S₃ to the glass matrix can influence the structural environment of the Pr³⁺ ions, leading to an increase in the ionicity of the Pr³⁺-S bonds. inoe.ro This, in turn, affects the probabilities of radiative transitions. While La₂S₃ modification can enhance the emission probability, it does not necessarily mitigate concentration quenching effects. inoe.ro

The Judd-Ofelt theory is a powerful tool for analyzing the spectroscopic properties of rare-earth ions in glass matrices. It allows for the calculation of key radiative parameters, such as transition probabilities, branching ratios, and radiative lifetimes, from the absorption spectra. For Pr³⁺-doped Ga-La-S glasses, Judd-Ofelt analysis provides valuable insights into the local environment of the Pr³⁺ ions and the efficiency of their luminescent transitions. researchgate.net The presence of oxygen as an impurity can also impact the luminescence spectra by affecting the host glass's self-absorption at shorter wavelengths. inoe.roresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Judd-Ofelt Intensity Parameter (Ω₂) | Data not available in search results | Related to the asymmetry of the local environment of the Pr³⁺ ion and the covalency of the Pr-ligand bond. |

| Judd-Ofelt Intensity Parameter (Ω₄) | Data not available in search results | Depend on the bulk properties of the glass and are related to the rigidity and viscosity of the host matrix. |

| Judd-Ofelt Intensity Parameter (Ω₆) | Data not available in search results | |

| Radiative Transition Probability (A) for ¹G₄ → ³H₅ | Data not available in search results | Determines the rate of spontaneous emission for the 1.3 µm transition, a key parameter for amplifier gain. |

| Branching Ratio (β) for ¹G₄ → ³H₅ | Data not available in search results | Represents the fraction of the total radiative decay from the ¹G₄ level that contributes to the 1.3 µm emission. |

| Quantum Efficiency of ¹G₄ → ³H₅ transition | Up to ~80% of pure GLS in halide-modified glasses | Indicates the efficiency of converting absorbed pump photons into emitted photons at the desired wavelength. soton.ac.uk |

Praseodymium Doping in Arsenic Sulfide (As₂S₃) Glass

Arsenic sulfide-based glasses are another important class of chalcogenide materials for photonic applications. Their high refractive index and excellent infrared transparency make them suitable for fiber optic components. Praseodymium-doped As₂S₃ fibers have been investigated as potential gain media for 1.3 µm amplifiers.

A significant advantage of Pr³⁺-doped As₂S₃ glass is its excellent thermal stability, which is crucial for the fiber drawing process. The absence of exothermic crystallization peaks in differential scanning calorimetry (DSC) measurements indicates a high resistance to devitrification, allowing for the fabrication of low-loss optical fibers.

The spectroscopic properties of Pr³⁺ in As₂S₃ glass are influenced by the praseodymium concentration. As the concentration of Pr³⁺ ions increases, the likelihood of non-radiative energy transfer between neighboring ions also increases, leading to a phenomenon known as concentration quenching. This process reduces the luminescence intensity and lifetime, thereby limiting the optimal doping concentration for active devices. Studies on similar chalcogenide glass systems have shown that concentration quenching can become significant at Pr³⁺ concentrations above 0.1–0.3 at.%. mdpi.com This suggests a non-uniform distribution of the rare-earth ions within the glass matrix. mdpi.com

The fluorescence from the ¹D₂ level of Pr³⁺ in AsGaGeS glass, a similar chalcogenide system, has been observed to be strongly quenched with increasing temperature. capes.gov.br This quenching is attributed to energy transfer from the Pr³⁺ ions to defect states near the band gap of the host glass. capes.gov.br

| Pr³⁺ Concentration (at.%) | Emission Wavelength (nm) | Emission Cross-Section (cm²) | Luminescence Lifetime (µs) | Observed Effects |

|---|---|---|---|---|

| Data not available in search results | ~1300 (¹G₄ → ³H₅) | Data not available in search results | Data not available in search results | - |

| > 0.1 - 0.3 | 1037 | Data not available in search results | Data not available in search results | Onset of concentration quenching observed in similar chalcogenide systems. mdpi.com |

Comprehensive Structural Analysis and Characterization of Praseodymium Sulfide Compounds

Crystallographic Investigations

The determination of the crystal structure is fundamental to understanding the properties of praseodymium sulfide (B99878) compounds. Crystallographic investigations provide detailed information about the arrangement of atoms, bond lengths, and bond angles, which collectively govern the material's physical and chemical behavior.

X-ray diffraction (XRD) is a primary and non-destructive technique used for the phase identification and the determination of structural properties of crystalline materials like praseodymium sulfide. pdx.edumdpi.com The analysis of an XRD pattern allows researchers to identify the specific phases present in a sample, determine their crystal systems, and calculate lattice parameters. pdx.edumdpi.comcityu.edu.hk Each crystalline phase produces a unique diffraction pattern, which acts as a "fingerprint" for identification by comparing it to reference patterns in databases like the JCPDS file. cityu.edu.hk

For praseodymium sesquisulfide (Pr₂S₃), XRD analysis has been used to confirm its synthesis and purity. scielo.org.co Studies have identified Pr₂S₃ as having an orthorhombic crystal structure belonging to the space group Pnma. scielo.org.co The characteristic high-intensity diffraction peak for this phase is observed at a 2θ value of approximately 25.60°. scielo.org.co In some synthesized samples, XRD can also identify small amounts of unreacted praseodymium, allowing for an assessment of phase purity. scielo.org.co The average size of the crystallites in a powdered sample can also be estimated from the broadening of the XRD peaks using the Scherrer equation. scielo.org.co

Praseodymium also forms other sulfide compounds, such as praseodymium monosulfide (PrS). This compound possesses a cubic crystal structure, prototypically that of NaCl (rock salt), with praseodymium atoms in a 6-coordinate octahedral geometry. shef.ac.ukamericanelements.com XRD is crucial for distinguishing between these different sulfide phases.

| Compound | Formula | Crystal System | Space Group | Prototype Structure | Notes |

|---|---|---|---|---|---|

| Praseodymium(III) Sulfide (α-phase) | Pr₂S₃ | Orthorhombic | Pnma | - | Identified by a characteristic peak at 2θ ≈ 25.60°. scielo.org.co |

| Praseodymium(II) Sulfide | PrS | Cubic | Fm-3m | NaCl (rock salt) | Features a 6-coordinate octahedral geometry for Pr. shef.ac.uk |

| Praseodymium(III) Sulfide (γ-phase) | Pr₂S₃ | Cubic | I-43d | Th₃P₄ | A high-temperature, non-stoichiometric phase. scielo.org.coresearchgate.net |

The Rietveld method is a powerful analytical technique applied to powder diffraction data (from X-rays or neutrons) to refine the crystal structure of a material. univ-rennes1.fr It involves fitting a calculated diffraction profile to the entire measured experimental pattern, allowing for the simultaneous refinement of various parameters, including lattice parameters, atomic positions, site occupancies, and thermal parameters. univ-rennes1.frresearchgate.net This method is instrumental in elucidating detailed structural information beyond simple phase identification. univ-rennes1.fr

While specific Rietveld refinement studies for this compound were not detailed in the provided sources, the methodology is widely applied to analogous compounds. For instance, the crystal structure of praseodymium sulfate (B86663) (Pr₂(SO₄)₃) was determined through Rietveld analysis, which confirmed its monoclinic structure and provided precise cell parameters. mdpi.comresearchgate.net The refinement process for such compounds often utilizes specialized software packages like GSAS, TOPAS, or WinCSD. researchgate.netmdpi.compnu.edu.ua The analysis of neutron powder diffraction data is particularly advantageous for the Rietveld method due to the typically simpler peak shapes produced. univ-rennes1.fr For praseodymium sulfides, this method could be used to precisely determine the atomic coordinates of Pr and S atoms, quantify the exact stoichiometry in defect structures like γ-Pr₂S₃, and investigate the anisotropic broadening of diffraction peaks caused by microstructural effects. univ-rennes1.fr

Praseodymium sesquisulfide (Pr₂S₃) is known to exhibit polymorphism, meaning it can exist in different crystal structures, or phases, depending on conditions such as temperature and pressure. The two most prominent polymorphs are the low-temperature α-phase and the high-temperature γ-phase.

The α-phase (α-Pr₂S₃) possesses an orthorhombic crystal structure with the Pnma space group. scielo.org.co The γ-phase (γ-Pr₂S₃) is the high-temperature, stable form and typically crystallizes in a cubic structure of the Th₃P₄ type. scielo.org.co This γ-phase is a non-stoichiometric defect structure, and its composition can be represented as Pr₃-ₓS₄, where cation vacancies are present in the crystal lattice. researchgate.net The transition from the α- to the γ-phase occurs at elevated temperatures, and understanding this transition is crucial as the different phases possess distinct physical properties. researchgate.net For example, rare-earth sulfides are studied for their potential as magnetic semiconductors, and their properties, such as the band gap, are intrinsically linked to their crystal structure. scielo.org.co

Phase transitions are a common phenomenon in rare-earth compounds. Studies on related materials, such as samarium sulfide (SmS) doped with praseodymium, show that phase transitions can be tuned by altering the chemical composition. eurekalert.org

In-situ diffraction is a powerful experimental technique that involves collecting diffraction data on a material while it is subjected to changing conditions, such as temperature, pressure, or a reactive atmosphere. researchgate.net This allows for the real-time observation of structural changes, phase transitions, and chemical reactions. researchgate.netresearchgate.net

While specific in-situ diffraction studies on this compound were not identified in the search results, the technique has been successfully applied to other praseodymium-based materials. For example, in-situ X-ray diffraction has been used to determine the phase diagram of pure praseodymium metal at high pressures and temperatures, revealing its structural evolution under extreme conditions. aps.org Similarly, high-temperature in-situ XRD and neutron diffraction have been employed to characterize the behavior of other complex lanthanide compounds under simulated operating conditions. psi.ch

For this compound, in-situ diffraction would be an invaluable tool for:

Directly observing the α → γ phase transition, allowing for precise determination of the transition temperature and kinetics.

Monitoring the structural evolution during the synthesis process to understand reaction pathways and identify any metastable intermediate phases. researchgate.net

Studying the material's structural stability under various atmospheric or pressure conditions.

Microstructural and Morphological Characterization

Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution TEM (HRTEM), are indispensable tools for characterizing the microstructure and morphology of materials at the nanoscale. usm.mywikipedia.org TEM provides direct images of a material, revealing information about particle size, shape (morphology), and aggregation state. usm.myresearchgate.netresearchgate.net

For this compound, TEM has been used to investigate the morphology of synthesized nanoparticles. researchgate.netresearchgate.net HRTEM offers even greater magnification, providing the capability to visualize the material at the atomic level. wikipedia.org With point-to-point resolutions reaching below one ångström (0.1 nm), HRTEM can directly image the atomic lattice planes of a crystal. wikipedia.org This allows for the validation of crystal structures determined by XRD and the direct observation of crystal defects, such as dislocations, stacking faults, and grain boundaries. usm.mymdpi.com The electron diffraction patterns (Selected Area Electron Diffraction or SAED) generated within a TEM can also be used to determine the crystal structure and orientation of individual nanoparticles. researchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. lucideon.com When applied to this compound and related compounds, SEM analysis reveals detailed information about particle shape, size distribution, and surface texture. For instance, in studies involving praseodymium-doped cadmium sulfide (Pr:CdS) thin films, SEM micrographs have shown that the films are compact with a fine nanostructure, free of pinholes or cracks. acs.orgijstr.org The morphology can be influenced by doping concentrations; for example, undoped cadmium sulfide films may exhibit nearly spherical grains, a morphology that can be retained with the addition of praseodymium. ijstr.org

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM to determine the elemental composition of a sample. wikipedia.orgoxinst.combruker.com By analyzing the characteristic X-rays emitted from the sample when bombarded by the electron beam, EDS can confirm the presence and relative abundance of constituent elements. wikipedia.orgbruker.com In the analysis of praseodymium-doped materials, EDS spectra confirm the presence of praseodymium, cadmium, and sulfur, and can verify a nearly stoichiometric composition. ijstr.org This combined SEM-EDS approach is invaluable for correlating surface morphology with elemental distribution, providing a comprehensive microstructural and chemical characterization of the material. lucideon.comri.se

| Analytical Technique | Information Obtained | Application to this compound (and related compounds) |

| Scanning Electron Microscopy (SEM) | High-resolution surface imaging, morphology, particle size and shape. lucideon.com | Revealed compact, fine nanostructures in Pr:CdS thin films. acs.org Showed uniform coverage of spherical grains. ijstr.org |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition, relative abundance of elements. wikipedia.orgoxinst.com | Confirmed the presence of Pr, Cd, and S in doped films and verified stoichiometry. ijstr.org |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. eag.comanton-paar.com It is capable of quantifying surface roughness down to the angstrom scale. eag.com The technique works by scanning a sharp tip over the sample surface, and the forces between the tip and the sample are measured to create a topographical map. anton-paar.com

In the context of materials science, AFM is used to characterize the surface of thin films and nanoparticles. For praseodymium-doped cadmium sulfide thin films, AFM analysis has been used to confirm the uniformity and complete surface coverage of the deposited films. researchgate.net The technique can provide detailed information on various surface parameters, including root-mean-square (RMS) roughness, which gives insight into the homogeneity of the film. spmtips.com Both contact mode and tapping mode AFM can be employed, with tapping mode being common for imaging delicate surfaces to minimize damage. eag.com The high resolution of AFM makes it a valuable tool for assessing the fine details of surface morphology that can influence the material's properties. sciopen.com

| AFM Mode | Principle | Application in Surface Topography |

| Contact Mode | The tip is in continuous contact with the surface. A feedback loop maintains constant deflection by adjusting the Z-piezo. eag.com | Provides topographical images and can be used for measuring surface roughness. spmtips.com |

| Tapping Mode | The cantilever oscillates near its resonance frequency, intermittently "tapping" the surface. Changes in oscillation amplitude are used to map the topography. eag.com | Common for imaging soft or delicate samples to reduce lateral forces and sample damage. Provides high-resolution topographical data. eag.com |

Nanoparticle Size and Shape Analysis

The analysis of nanoparticle size and shape is crucial as these parameters significantly influence the material's properties. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly used to visualize nanoparticles and determine their dimensions and morphology. For instance, studies on praseodymium oxide (Pr6O11) nanoparticles have reported sizes ranging from 13-57 nm. nanografi.com

In the case of praseodymium-doped cadmium sulfide, SEM images have shown that the grain size can be influenced by the doping concentration. ijstr.org For example, the crystallite size of Pr-doped CdS was found to increase with higher Pr concentrations. ijstr.org While direct imaging provides detailed morphological information, other techniques like X-ray Diffraction (XRD) can be used to determine the average crystallite size. rsc.org It is important to note that different techniques may yield slightly different size values due to the different physical principles they are based on; for example, XRD measures the size of crystalline domains, while microscopy observes the physical particle boundaries. rsc.org

| Analytical Technique | Principle | Information Obtained | Example Finding for Praseodymium-related Nanoparticles |

| Scanning Electron Microscopy (SEM) | Imaging with a focused beam of electrons. lucideon.com | Particle morphology, size, and distribution. | Pr-doped CdS showed nearly spherical grains. ijstr.org |

| X-ray Diffraction (XRD) | Diffraction of X-rays by crystalline structures. rsc.org | Average crystallite size. | Crystallite size of Pr-doped CdS increased with Pr concentration, reaching 37 nm for 3% doping. ijstr.org |

Thin Film Morphology and Surface Coverage

The morphology and surface coverage of thin films are critical parameters that affect their performance in various applications. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential for characterizing these aspects.

SEM provides high-resolution images of the film's surface, revealing details about grain structure, uniformity, and the presence of defects like pinholes or cracks. acs.org For praseodymium-doped cadmium sulfide (Pr:CdS) thin films, SEM analysis has demonstrated that the films can be highly compacted and homogeneous, covering the substrate uniformly. ijstr.org The morphology can be composed of nearly spherical grains, and this uniformity is often maintained even with doping. ijstr.org

AFM complements SEM by providing quantitative data on surface roughness and a three-dimensional view of the surface topography. researchgate.netsciopen.com Studies on similar thin film systems have shown that AFM can confirm the uniform and complete coverage of the substrate by the deposited material. researchgate.net The combination of these techniques allows for a thorough assessment of the thin film's quality, ensuring that the desired morphology and coverage are achieved for optimal device performance. acs.orguga.edu

Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical and electronic states of the elements within a material. ntu.edu.tweag.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. nih.gov

For praseodymium compounds, XPS is particularly useful for identifying the oxidation state of the praseodymium ions. The Pr 3d region of the XPS spectrum is of primary interest. The binding energies of the Pr 3d5/2 and Pr 3d3/2 peaks can be used to distinguish between different oxidation states, such as Pr(III) and Pr(IV). researchgate.net For instance, in Pr 3d XPS profiles, peaks observed at approximately 933.2 eV (Pr 3d5/2) and 953.7 eV (Pr 3d3/2) are characteristic of the Pr(III) oxidation state. researchgate.net The presence of satellite peaks can also provide further information about the chemical environment. researchgate.net XPS can also be used for depth profiling by combining it with ion sputtering to analyze the composition as a function of depth. nih.gov

| XPS Peak | Typical Binding Energy (eV) for Pr(III) | Information Derived |

| Pr 3d5/2 | ~933.2 | Identification of Praseodymium and its oxidation state. researchgate.net |

| Pr 3d3/2 | ~953.7 | Confirms the presence and chemical state of Praseodymium. researchgate.net |

| Spin-orbit Splitting | ~20.5 | Characteristic energy separation for the Pr 3d doublet. researchgate.net |

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the near-surface region of a sample, typically within a depth of 3-10 nm. carleton.edu The technique involves bombarding the surface with a primary electron beam, which causes the emission of Auger electrons with energies characteristic of the elements present. cityu.edu.hkwikipedia.org AES can detect all elements except for hydrogen and helium. carleton.edu

AES provides quantitative elemental information and, in some cases, chemical state information based on the kinetic energy and shape of the Auger peaks. phi.com It is particularly well-suited for analyzing thin films and nanoscale features due to its high spatial resolution (down to ~5-8 nm). carleton.eduphi.com When combined with ion sputtering, AES can be used for depth profiling to determine the compositional changes through the thickness of a film. wikipedia.org While specific AES studies on this compound are not prevalent in the provided search results, the technique is applicable for the elemental and chemical analysis of such materials, complementing techniques like XPS. carleton.edugoogle.com For praseodymium, the primary Auger peak has a kinetic energy of around 690 eV. thermofisher.com

| Feature | Description |

| Principle | Detection of Auger electrons emitted from a sample after excitation by a primary electron beam. cityu.edu.hkwikipedia.org |

| Analysis Depth | Typically 3-10 nm from the surface. carleton.edu |

| Detectable Elements | All elements except H and He. carleton.edu |

| Information | Elemental composition, chemical state (in some cases), and spatial distribution of elements on the surface. phi.com |

| Spatial Resolution | Can be as high as 5-8 nm. carleton.eduphi.com |

| Applications | Surface analysis, thin film characterization, depth profiling. wikipedia.org |

Characterization of Surface Defects and Vacancies (e.g., Sulfur Vacancies)

The physicochemical properties and performance of this compound in various applications are profoundly influenced by the presence of surface defects and vacancies. researchgate.net Sulfur vacancies, in particular, are critical point defects in the crystal lattice of metal sulfides that can alter the electronic structure, create active sites, and enhance catalytic or photocatalytic activity. mdpi.comnih.gov The characterization of these vacancies is essential for understanding and engineering the material's properties. A suite of advanced surface-sensitive and spectroscopic techniques is employed for this purpose. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a primary technique used to probe the chemical composition and electronic states of elements on the material's surface. mdpi.comrsc.org By analyzing the binding energies of core-level electrons, XPS can help identify changes in the oxidation state of praseodymium or the presence of reduced sulfur species, which can be indicative of sulfur vacancies. researchgate.netresearchgate.net

Direct visualization of atomic-scale defects is achievable through advanced microscopy. Techniques like Scanning Transmission Electron Microscopy (STEM) and High-Resolution Transmission Electron Microscopy (HRTEM) can provide atomic-resolution images where discontinuities in the crystal lattice may indicate the presence of vacancies. mdpi.comacs.org

Spectroscopic methods also offer valuable insights. Raman spectroscopy is highly sensitive to the local vibrational modes of a crystal lattice. acs.org The presence of defects such as sulfur vacancies can disrupt the lattice symmetry, leading to the appearance of new Raman bands or the broadening of existing ones, thereby serving as a fingerprint for lattice defects. researchgate.netacs.org Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for detecting vacancies, as these defects can often trap unpaired electrons, creating paramagnetic centers that are detectable by EPR. acs.orgacs.org

Complementing these experimental methods, theoretical calculations based on Density Functional Theory (DFT) are often used to model the structure of this compound with and without sulfur vacancies. mdpi.com These calculations can predict the formation energy of vacancies, their effect on the electronic band structure, and how they might facilitate chemical reactions on the surface, providing a deeper understanding that supports experimental observations. mdpi.comnih.gov

Table 1: Techniques for Characterizing Surface Defects and Vacancies in this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Characterization Technique | Information Provided | Relevant Citations |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition, chemical states, and presence of defect-related electronic states. | researchgate.netrsc.orgresearchgate.net |

| Scanning/Transmission Electron Microscopy (S/TEM) | Provides direct atomic-scale imaging of the crystal lattice to visualize vacancies and other structural defects. | mdpi.comacs.org |

| Raman Spectroscopy | Detects changes in lattice vibrations and symmetry caused by defects and vacancies. | researchgate.netacs.orgacs.org |

| Electron Paramagnetic Resonance (EPR) | Identifies paramagnetic centers, such as unpaired electrons trapped at vacancy sites. | acs.orgacs.org |

Porosity and Surface Area Measurements (e.g., BET, BJH)

The porosity and specific surface area are fundamental physical properties of this compound that dictate its interaction with surrounding gases and liquids. These characteristics are crucial for applications in catalysis, adsorption, and as a component in composite materials, where a high surface area can enhance reactivity and efficiency. lucideon.comwarwick.ac.uk The most common methods for determining these properties are Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) analyses. lucideon.commdpi.com

The BET method provides a value for the specific surface area of a material, expressed in square meters per gram (m²/g). warwick.ac.uk The technique is based on the physical adsorption of a gas (typically nitrogen) onto the solid surface at cryogenic temperatures. warwick.ac.uksemanticscholar.org By measuring the amount of gas adsorbed at various relative pressures, a multilayer adsorption isotherm is generated. The BET equation is then applied to this data to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area is derived. lucideon.comresearchgate.net The analysis of the BET isotherm of this compound (PrS) has been noted as a method to characterize its surface properties. researchgate.net

While BET analysis quantifies the total surface area, the BJH method is used to determine the porosity, specifically the pore size distribution and pore volume. mdpi.comgatech.edu The BJH analysis is typically applied to the desorption branch of the nitrogen isotherm. researchgate.net It assumes a cylindrical pore model and relates the amount of gas desorbed at each pressure step to the volume of pores within a specific size range. researchgate.net This provides detailed information about the mesopore (2-50 nm) structure of the material. lucideon.com

Together, BET and BJH analyses offer a comprehensive picture of the surface morphology and porous nature of this compound powders and films. researchgate.netjeeng.net This data is vital for quality control in material synthesis and for predicting the material's behavior in various applications.

Table 2: Representative Data from BET and BJH Analysis of a Praseodymium-Containing Material This table is interactive and for illustrative purposes, showing typical parameters obtained from these analyses. Data can be sorted by column.

| Material Parameter | Unit | Typical Value | Relevant Citations |

|---|---|---|---|

| BET Specific Surface Area | m²/g | 45 - 190 | researchgate.netresearchgate.net |

| Total Pore Volume (BJH) | cm³/g | 0.55 | google.com |

Fundamental Electronic and Optical Properties of Praseodymium Sulfide Systems

Electronic Band Structure and Semiconductor Characteristics

The electronic band structure of praseodymium sulfide (B99878) compounds is fundamental to their behavior as semiconductors. This structure determines the energy required to excite an electron from a bound state into a conducting state, influencing the material's electrical and optical properties.

The band gap is a critical parameter for any semiconductor, defining its operational range in electronic and optoelectronic devices. For praseodymium sesquisulfide (Pr₂S₃), the band gap is approximately 2.75 eV. scielo.org.co This value, however, is not fixed and can be tuned through several methods.

One effective method for band gap tuning is the control of nanoparticle size. A quantum confinement effect is observed where the band gap energy changes with the dimensions of the nanocrystals. For instance, Pr₂S₃ particles with a size of 26 nm exhibit a band gap of 2.58 eV, which increases to 2.75 eV for smaller particles of 22 nm. scielo.org.co This suggests that by carefully controlling the synthesis process to produce particles of a specific size, the material's properties can be tailored for specific applications. scielo.org.co

Another approach to tuning the band gap is through the formation of solid solutions or mixed-lanthanide compounds. The introduction of other elements into the crystal lattice alters the electronic structure. For example, the mixed-lanthanide sulfide δ-Pr₁.₂₉Lu₀.₇₁S₃ has a significantly lower band gap of 1.38 eV. osti.gov Similarly, doping praseodymium into a ceria (CeO₂) matrix can drastically shift the band gap from 2.76 eV down to 1.72 eV. researchgate.net The synthesis of ternary praseodymium sulfides, such as NaPrS₂, also presents opportunities for tuning optoelectronic properties. uta.edu In general, rare earth sulfides offer a wide tunable band gap range, from as low as 1.65 eV to as high as 3.75 eV. researchgate.net

Table 1: Band Gap Values for Various Praseodymium Sulfide Systems This table is interactive. Users can sort data by clicking on column headers.

| Compound/System | Band Gap (eV) | Remarks | Source(s) |

|---|---|---|---|

| Pr₂S₃ | ~2.75 | Bulk value | scielo.org.co |

| Pr₂S₃ Nanoparticle | 2.75 | Particle size: 22 nm | scielo.org.co |

| Pr₂S₃ Nanoparticle | 2.58 | Particle size: 26 nm | scielo.org.co |

| δ-Pr₁.₂₉Lu₀.₇₁S₃ | 1.38 | Mixed-lanthanide sulfide | osti.gov |

| Pr-doped Ceria | 1.72 | Shifted from 2.76 eV | researchgate.net |

| General Rare Earth Sulfides | 1.65 - 3.75 | General range | researchgate.net |

This compound systems are known to exhibit mixed ionic and electronic conductivity. fuelcellmaterials.comresearchgate.net The primary mechanism for electronic conductivity is often electron hopping. mit.edursc.org This phenomenon occurs when electrons move between lattice sites, particularly between praseodymium ions that can exist in mixed valence states (e.g., Pr³⁺ and Pr⁴⁺). rsc.org

In materials like praseodymium-cerium oxides, this electron hopping is facilitated by the formation of a praseodymium impurity band within the host material's band gap. mit.edu The energy associated with this charge transport, known as the migration enthalpy, has been measured to be approximately 0.55 eV for impurity band hopping. mit.edu

The composition of the valence and conduction bands determines how the material interacts with photons and charge carriers. In metal sulfides generally, the valence band is primarily composed of the p-orbitals of the sulfur anions. researchgate.net The conduction band, conversely, is typically formed from the d and sp orbitals of the metal cation. researchgate.net

In the case of praseodymium sulfides, this general model holds, but with important contributions from the praseodymium 4f electrons. Theoretical and experimental studies show that the top of the valence band is dominated by sulfur 3p states, while the bottom of the conduction band consists mainly of praseodymium 5d states. nsf.govresearchgate.net

Crucially, the 4f orbitals of the praseodymium ions introduce narrow, flat bands into the electronic structure. mdpi.comnih.gov These f-electron states can be either localized or form hybridized bands. researchgate.net In materials like praseodymium telluride (Pr₃Te₄), which is electronically similar to the sulfide, these 4f orbitals create a dense region of flat bands just above the Fermi level within the conduction band. nsf.gov This feature significantly influences the material's electronic and magnetic properties.

Optical Absorption and Transmission Properties

The interaction of this compound with light is characterized by its absorption and transmission spectra, which reveal information about electronic transitions and the presence of specific ions.

Spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions is a key technique for characterizing this compound systems. The absorption spectra are strongly influenced by the 4f electronic structure of the Pr³⁺ ion. researchgate.net this compound nanomaterials exhibit a broad absorption range that extends from the UV region well into the near-infrared, with observed absorption up to 1200 nm. nih.govresearchgate.net

The spectra display characteristic absorption bands corresponding to electronic transitions from the ³H₄ ground state of the Pr³⁺ ion to its various excited states. researchgate.net These transitions include, but are not limited to, ³H₄ → ³P₂, ³H₄ → ³P₁, ³H₄ → ³P₀, and ³H₄ → ¹D₂. researchgate.net These distinct absorption peaks allow for the identification and quantification of praseodymium in a given material.

The absorption cross-section is a measure of the probability of a photon being absorbed by an ion at a specific wavelength. For Pr³⁺ ions in sulfide and other chalcogenide glass hosts, the absorption cross-sections have been studied in detail, particularly in the infrared region.

The spectra reveal several key absorption bands corresponding to transitions between the f-electron energy levels of the Pr³⁺ ion. In Ga₅Ge₂₀Sb₁₀S₆₅ sulfide glass, prominent and overlapping absorption bands are identified for the ³F₄ (at 1580 nm), ³F₃ (at 1475 nm), ³F₂ (at 2020 nm), and ³H₆ (at 2250 nm) transitions. core.ac.uk A weaker absorption corresponding to the ¹G₄ transition is also found around 1020 nm. core.ac.uk The transition from the ground state ³H₄ to the first excited state ³H₅ occurs in the mid-infrared region, spanning from approximately 3.5 to 6 μm. scispace.com The availability of high-power laser diodes at wavelengths matching these absorption peaks, such as 1480 nm, makes these materials practical for various applications. arxiv.org

Table 2: Notable Absorption Cross-Sections for Pr³⁺ Ions in Chalcogenide Hosts This table is interactive. Users can sort data by clicking on column headers.

| Transition | Wavelength (nm) | Host Material | Source(s) |

|---|---|---|---|

| ³H₄ → ¹G₄ | 1020 | Ga₅Ge₂₀Sb₁₀S₆₅ (Sulfide) | core.ac.uk |

| ³H₄ → ³F₃ | 1475 | Ga₅Ge₂₀Sb₁₀S₆₅ (Sulfide) | core.ac.uk |

| ³H₄ → ³F₄ | 1580 | Ga₅Ge₂₀Sb₁₀S₆₅ (Sulfide) | core.ac.uk |

| ³H₄ → ³F₂ | 2020 | Ga₅Ge₂₀Sb₁₀S₆₅ (Sulfide) | core.ac.uk |

| ³H₄ → ³H₆ | 2250 | Ga₅Ge₂₀Sb₁₀S₆₅ (Sulfide) | core.ac.uk |

| ³H₄ → ³H₅ | 3500 - 6000 | GeAsGaSe (Selenide) | scispace.com |

Anisotropic Optical Properties

This compound systems, particularly nanostructured praseodymium disulfide (PrS₂), exhibit significant anisotropic properties. researchgate.net Theoretical studies using density functional theory have been employed to analyze their anisotropic indexes and elastic anisotropies, revealing that these compounds are elastically strongly anisotropic. researchgate.net This anisotropy is rooted in the crystal structure. For instance, related lanthanide sulfides like lanthanum disulfide (LaS₂) possess a monoclinic low-temperature form, a crystal structure inherently lacking high degrees of symmetry, which typically leads to direction-dependent physical properties, including optical response. researchgate.net Similarly, the layered hexagonal structure of related compounds like dipraseodymium dioxide sulfide (Pr₂O₂S) also contributes to anisotropic characteristics. ontosight.ai While detailed experimental data on the optical anisotropy of pure this compound is specific, the inherent structural properties and theoretical calculations point towards a pronounced anisotropic optical behavior, a characteristic noted in other complex sulfide materials. researchgate.netresearchgate.net

Photoluminescence and Luminescence Spectroscopy

The luminescence of this compound materials is primarily due to the electronic transitions within the 4f electron shell of the praseodymium (Pr³⁺) ion. The host material, in this case a sulfide lattice, significantly influences the exact energy levels and transition probabilities, but the fundamental characteristics are dictated by the Pr³⁺ ion itself.

Praseodymium ions (Pr³⁺) are known for a complex energy level structure that gives rise to multiple emission bands across the visible and near-infrared (NIR) spectrum. tci-thaijo.org When incorporated into a sulfide host, Pr³⁺ ions exhibit characteristic luminescence from various excited states. While visible emissions are common, this compound nanoparticles have been specifically noted for their fluorescence in the near-infrared region between 800 nm and 1100 nm when excited with a 785 nm laser. researchgate.net This NIR emission is particularly valuable for applications such as deep-tissue imaging. researchgate.net

In various host materials, including sulfide-based glasses which serve as a proxy, Pr³⁺ ions display a range of transitions. The emission color can be tuned from red/orange to nearly white depending on the host environment. researchgate.net The primary emitting levels are typically the ³P₀ and ¹D₂ states. The specific transitions and their corresponding spectral regions are well-documented for the Pr³⁺ ion.

The table below summarizes key radiative transitions for the Pr³⁺ ion, which are responsible for its luminescence in sulfide and other host materials.

| Transition | Spectral Region | Wavelength Range (Typical) | Reference(s) |

| ³P₀ → ³H₄ | Blue-Green | ~480-500 nm | tci-thaijo.orgresearchgate.net |

| ³P₁ → ³H₅ | Green | ~520-530 nm | tci-thaijo.org |

| ¹D₂ → ³H₄ | Orange-Red | ~600-610 nm | tci-thaijo.orgresearchgate.netontosight.ai |

| ³P₀ → ³F₂ | Red | ~640-645 nm | tci-thaijo.org |

| ¹G₄ → ³H₅ | Near-Infrared | ~1300 nm | soton.ac.uk |

| Pr³⁺ in Pr₂S₃ NPs | Near-Infrared | 800-1100 nm | researchgate.net |

The radiative quantum efficiency (RQE), which measures the ratio of emitted photons to absorbed photons, is a critical parameter for luminescent materials. For Pr³⁺-doped materials, achieving high quantum efficiency is essential for applications like fiber amplifiers. soton.ac.uk Measurements in Pr³⁺-doped sulfide glasses, which are closely related to pure this compound systems, have yielded significant RQE values for the ¹G₄ → ³H₅ transition, important for telecommunications.

A self-calibrating measurement technique applied to Pr³⁺-doped sulfide glasses determined a quantum efficiency as high as 60% for the ¹G₄ → ³H₅ transition. optica.org Studies on halide-modified gallium-lanthanum sulfide (GLS) glasses doped with Pr³⁺ have also shown high efficiencies, with some compositions demonstrating quantum efficiencies up to approximately 80% of that found in pure GLS glass. soton.ac.uk

The table below presents reported quantum efficiency values for Pr³⁺ in sulfide glass hosts.

| Host Material | Transition | Measured Quantum Efficiency | Reference(s) |

| Pr³⁺-doped sulfide glass (BaGaGeS) | ¹G₄ → ³H₅ | Up to 60% | optica.org |

| Pr³⁺-doped CsCl-containing GLS glass | ¹G₄ → ³H₅ | Up to ~80% of pure GLS | soton.ac.uk |

| Pr³⁺-doped oxide-containing GLS glass | ¹G₄ → ³H₅ | Up to 54% | soton.ac.uk |

Luminescence quenching refers to any process that decreases the intensity of fluorescence or phosphorescence. In this compound and related materials, a primary quenching mechanism is concentration quenching, which occurs as the concentration of Pr³⁺ ions increases. tci-thaijo.org This effect arises from non-radiative energy transfer between nearby Pr³⁺ ions.

The primary mechanisms responsible for concentration quenching include:

Multipolar Interaction : At higher concentrations, the probability of energy transfer between an excited Pr³⁺ ion and a nearby ground-state ion increases. In Gd₂O₂S:Pr³⁺ systems, this has been identified as an electric dipole-dipole interaction. researchgate.net

Cross-Relaxation : This is a non-resonant energy transfer process where an excited ion relaxes to an intermediate level while a neighboring ion is excited. A known cross-relaxation channel for Pr³⁺ is the process ³P₀ + ³H₄ → ¹D₂ + ³H₆, which quenches the emission from the ³P₀ level while populating the ¹D₂ level. researchgate.netnih.gov

Energy Migration : At very high concentrations, the excitation energy can migrate from one Pr³⁺ ion to another until it reaches a "quenching center," such as a defect or an impurity in the crystal lattice, where the energy is lost non-radiatively. nih.gov

Additionally, thermal quenching can occur, where the luminescence intensity decreases with increasing temperature as thermal energy provides a pathway for non-radiative decay. nih.gov The presence of electronic defects spatially correlated to the Pr³⁺ emitting ions can also serve as a non-radiative de-excitation pathway. researchgate.net

Praseodymium ions are capable of both up-conversion and down-conversion luminescence, processes that convert light from one wavelength to another. nih.govresearchgate.net

Up-conversion is a process where lower-energy (longer wavelength) photons are converted into higher-energy (shorter wavelength) emitted light. google.com In Pr³⁺-doped systems, this typically occurs through multi-photon absorption mechanisms like Excited State Absorption (ESA). researchgate.netcapes.gov.br In ESA, a single ion is sequentially excited to higher energy levels by absorbing multiple photons. This process is responsible for converting visible or infrared light into visible or even UV emissions in certain Pr³⁺-doped materials. researchgate.net

Down-conversion , also known as quantum cutting, is a process where one absorbed high-energy photon results in the emission of two or more lower-energy photons. nih.govaip.org This phenomenon can potentially lead to a quantum efficiency greater than 100%. nih.gov For a Pr³⁺ ion, absorption of a high-energy photon can excite it to a high energy level, from which it can decay in a two-step process, emitting two distinct photons as it returns to the ground state.

These light conversion processes make praseodymium-based materials, including sulfides, candidates for applications in solar cells, solid-state lighting, and bio-imaging. nih.govresearchgate.net

Vibrational Spectroscopy

Raman Spectroscopy for Phonon Modes and Lattice Dynamics

Raman spectroscopy is an analytical technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a material, they can excite the vibrational modes of the crystal lattice, resulting in a shift in the energy (and therefore frequency) of the scattered photons. This energy shift, known as the Raman shift, corresponds directly to the energy of the phonon modes. The resulting Raman spectrum acts as a unique fingerprint of the material's vibrational structure.

The study of phonons provides critical information about lattice dynamics, which describes the propagation of atomic vibrations through the crystal. researchgate.netresearchgate.net These vibrations can be categorized into acoustic modes, which correspond to the in-phase movement of atoms, and optical modes, which involve the out-of-phase movement of adjacent atoms within a unit cell. Raman spectroscopy is particularly sensitive to these optical phonons.

For this compound (Pr₂S₃), detailed experimental Raman spectra are not extensively reported in publicly available literature. However, theoretical studies and experimental work on analogous rare-earth sulfides and other praseodymium-containing compounds provide a framework for understanding what such an analysis would reveal. First-principles calculations on structurally related materials, for instance, are used to predict the phonon band structure and identify which modes would be Raman-active based on the material's crystal symmetry. researchgate.netresearchgate.net

In related material systems, such as Molybdenum Disulfide (MoS₂), characteristic first-order Raman peaks (like the E¹₂g and A₁g modes) are well-documented. acs.orgacs.org Studies on such materials also show that defects, strain, or doping within the crystal lattice can lead to the appearance of new satellite peaks or shifts in the primary Raman bands, providing a method to characterize material quality and structural modifications. acs.orgresearchgate.net A study on a Molybdenum Disulfide‐this compound (MoS₂@PrS) heterostructure has been noted in recent literature, indicating research into the vibrational properties of composite systems containing this compound. acs.orgacs.orgresearchgate.net

Table 1: General Phonon Modes and Their Physical Interpretation

| Phonon Type | Description |

| Longitudinal Optical (LO) | Atoms oscillate out-of-phase with each other, parallel to the direction of wave propagation. |

| Transverse Optical (TO) | Atoms oscillate out-of-phase with each other, perpendicular to the direction of wave propagation. |

| Longitudinal Acoustic (LA) | The entire unit cell moves in-phase, with atomic displacements parallel to the direction of wave propagation. |

| Transverse Acoustic (TA) | The entire unit cell moves in-phase, with atomic displacements perpendicular to the direction of wave propagation. |

| Surface Phonons | Vibrational modes that are confined to the surface of the material. |

This table describes general phonon modes in a crystal lattice. Specific frequency assignments for Pr₂S₃ are not available from the provided search results.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a complementary technique to Raman spectroscopy, as it probes vibrational modes that induce a change in the net molecular dipole moment. While Raman scattering involves polarizability changes, IR absorption requires a change in the dipole moment for a vibrational mode to be "IR-active."

Specific FTIR spectra for pure, bulk this compound are not widely available in the reviewed literature. However, studies on related materials provide insight into the expected spectral features. For instance, research on sulfide glasses doped with Pr₂S₃ has identified absorption bands and a long-wavelength absorption edge in the infrared region, located around 900 cm⁻¹ for sulfide samples. researchgate.netmuni.cz One study noted an IR edge composed of two bands at 933 cm⁻¹ and 12.63 µm (792 cm⁻¹) in a glass doped with 5000ppm Pr₂S₃. dtic.mil Another investigation into praseodymium thiodipropionate hydrates identified various spectral bands associated with the compound's functional groups. semanticscholar.org

Theoretical calculations for the related compound β-La₂S₃ predict strong IR reflection resulting from several strong IR-active modes, which would lead to poor transmission properties in that spectral region. researchgate.netresearchgate.net This suggests that Pr₂S₃ would likely exhibit distinct absorption features in the mid- to far-infrared corresponding to Pr-S bond vibrations. The presence of impurities, such as oxides (Pr-O) or hydroxides (O-H), which can be incorporated during synthesis, would also give rise to characteristic absorption bands in an FTIR spectrum. spiedigitallibrary.org

Table 2: Representative Infrared Absorption Bands in Praseodymium-Containing Compounds and Sulfide Glasses

| Wavenumber (cm⁻¹) | Wavelength (µm) | Assignment/Host Material | Reference |

| ~3400 | ~2.94 | O-H stretching (impurity) in GaLaS glass | dtic.mil |

| 1158 | 8.63 | Impurity/Host glass band in GaLaS glass | dtic.mil |

| 933 | 10.71 | IR Edge Band in Pr₂S₃-doped GaLaS glass | dtic.mil |

| 792 | 12.63 | IR Edge Band in Pr₂S₃-doped GaLaS glass | dtic.mil |

| ~20300 (4740 nm) | 4.74 | Pr³⁺ electronic transition in sulfide glass | muni.cz |

This table contains data from praseodymium-doped glasses and is for illustrative purposes, as specific FTIR data for pure Pr₂S₃ was not found.

Refractive Index and Dispersion Characteristics